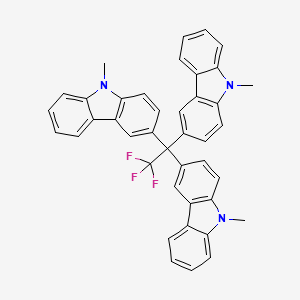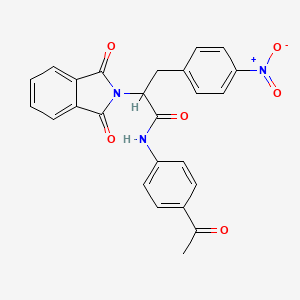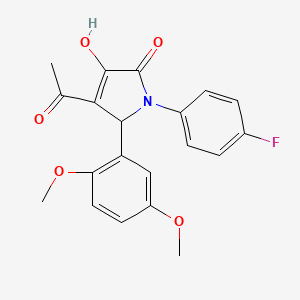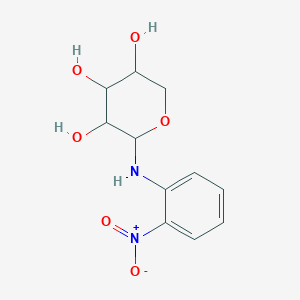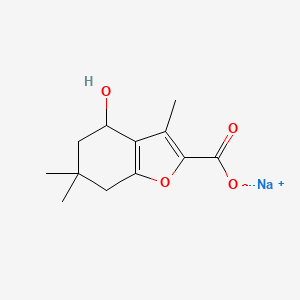![molecular formula C19H25NO3 B5170479 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BPP belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. In
Mechanism of Action
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine increases the levels of serotonin in the synaptic cleft, which leads to an increase in serotonin signaling. This increase in serotonin signaling is believed to be responsible for the therapeutic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine.
Biochemical and Physiological Effects
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has been shown to have several biochemical and physiological effects. One study investigated the effect of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to increase the levels of BDNF in the hippocampus, a brain region that is involved in memory and learning. Another study investigated the effect of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the levels of corticosterone, a hormone that is involved in the stress response. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce the levels of corticosterone in rats.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its selectivity for inhibiting the reuptake of serotonin. This selectivity allows researchers to study the specific effects of serotonin on various physiological and behavioral processes. One limitation of using 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in lab experiments is its potential side effects, such as nausea, insomnia, and sexual dysfunction. These side effects can affect the behavior and physiology of the animals being studied, which can confound the results of the experiments.
Future Directions
There are several future directions for the scientific research on 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine. One direction is to investigate the long-term effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on the brain and behavior. Another direction is to investigate the potential therapeutic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine on other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Additionally, future research could investigate the potential interactions between 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine and other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Conclusion
In conclusion, 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, also known as 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine is a selective serotonin reuptake inhibitor that has been shown to have antidepressant-like and anxiolytic effects in animal models. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine works by selectively inhibiting the reuptake of serotonin, which leads to an increase in serotonin signaling. 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the scientific research on 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine, including investigating its long-term effects and potential therapeutic effects on other psychiatric disorders.
Synthesis Methods
The synthesis of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine involves several steps. The first step is the protection of 4-hydroxybenzyl alcohol with benzyl chloride to form 4-benzyloxybenzyl chloride. The second step involves the reaction of 4-benzyloxybenzyl chloride with 4-hydroxyphenol to form 3-[4-(benzyloxy)phenoxy]propan-1-ol. The third step involves the conversion of 3-[4-(benzyloxy)phenoxy]propan-1-ol to 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine by reacting it with 2-methoxyethylamine and paraformaldehyde.
Scientific Research Applications
3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine has been studied for its potential therapeutic effects in various scientific research studies. One study investigated the antidepressant-like effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in mice models of depression. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce the immobility time in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like effects. Another study investigated the anxiolytic effects of 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine in rats. The results showed that 3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine was able to reduce anxiety-like behaviors in the elevated plus maze test.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-21-15-13-20-12-5-14-22-18-8-10-19(11-9-18)23-16-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXWZZDOPEZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

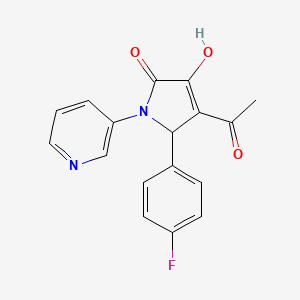
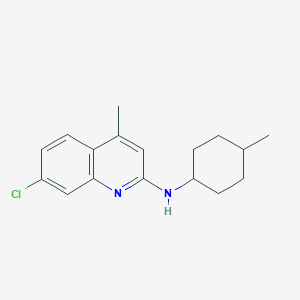
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)
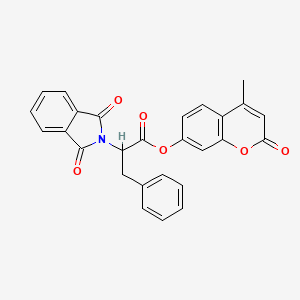
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)
